molecular formula C9H21O4P B12568803 Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester CAS No. 173035-34-2

Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester

Katalognummer: B12568803
CAS-Nummer: 173035-34-2
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: OCIVRRRKMDNEOG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C9H21O4P

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with the appropriate alcohols. One common method is the reaction of phosphonic acid with isopropyl alcohol under acidic conditions to form the bis(1-methylethyl) ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is unique due to its specific structural features, such as the presence of a hydroxypropyl group. This structural difference can result in distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

173035-34-2

Molekularformel

C9H21O4P

Molekulargewicht

224.23 g/mol

IUPAC-Name

(1S)-1-di(propan-2-yloxy)phosphorylpropan-1-ol

InChI

InChI=1S/C9H21O4P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-10H,6H2,1-5H3/t9-/m0/s1

InChI-Schlüssel

OCIVRRRKMDNEOG-VIFPVBQESA-N

Isomerische SMILES

CC[C@@H](O)P(=O)(OC(C)C)OC(C)C

Kanonische SMILES

CCC(O)P(=O)(OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.